4-Amino-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a methyl group, and a carbonitrile group attached to a biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-4’-methylbiphenyl with a suitable nitrile source under specific reaction conditions. For example, the nitrile group can be introduced through a nucleophilic substitution reaction using a cyanating agent such as copper(I) cyanide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to the modulation of biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-methylbiphenyl: Lacks the nitrile group but shares the biphenyl structure and amino group.
4-Amino-4’-ethylbiphenyl: Similar structure with an ethyl group instead of a methyl group.
4-Aminobiphenyl: Lacks both the methyl and nitrile groups but retains the biphenyl structure and amino group.
Uniqueness
4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-(4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)9-15/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCKQSCUCFNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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